molecular formula C5H9O5P B1330053 4-(Hydroxymethyl)-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide CAS No. 5301-78-0

4-(Hydroxymethyl)-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide

Cat. No. B1330053
CAS RN: 5301-78-0
M. Wt: 180.1 g/mol
InChI Key: YASRHLDAFCMIPB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of the bicyclic phosphate has been achieved through reactions with acid anhydrides or methacryloyl chloride, leading to a series of ester derivatives . Additionally, a method for preparing energetic derivatives of the compound has been confirmed by various analytical techniques, including mass spectrometry (MS), infrared spectroscopy (IR), proton nuclear magnetic resonance (^1H NMR), and elemental analysis . Furthermore, the synthesis of 4-methylene sulfide, 4-chloroethanethioyl carbonyl, and 4-(β-thioalkyl)-α-thioic ester derivatives has been described, with confirmation of the compounds through elemental analysis, IR, and ^1H NMR .

Molecular Structure Analysis

Single crystal X-ray diffraction has been used to determine the structures of diastereomeric derivatives of a related compound, providing insights into the molecular and hydrocarbon cross sections of these molecules . Although not directly about the compound , this study provides a framework for understanding the structural aspects of similar bicyclic phosphates.

Chemical Reactions Analysis

The reactivity of the compound has been explored in various contexts. For instance, the oxidation of related methyl derivatives has been investigated to understand the formation of reactive intermediates and reaction mechanisms . Methanolysis of the compound has been studied using ^31P NMR spectroscopy, revealing the formation of trans- and cis-isomers and acyclic dimethyl phosphate . Additionally, the interaction of alkyl derivatives with cyclic adenosine monophosphate (cAMP) phosphodiesterase and binding proteins has been examined, suggesting potential biological implications .

Physical and Chemical Properties Analysis

The physical properties, such as density and thermal decomposition, of the synthesized derivatives have been reported, providing a basis for understanding the material characteristics of these compounds . The intumescent behavior of certain derivatives, which is crucial for fire-retardant applications, has been studied, with a focus on the structure of the intumescent foam and its thermal stability . The complexation of a related bicyclic phosphite with dirhodium(II) tetraacetate has also been explored, revealing new phenomena in the formation of coordinatively unsaturated complexes .

Scientific Research Applications

Chemical Synthesis and Reactions

4-(Hydroxymethyl)-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide is used in various chemical synthesis processes. For instance, it is oxidized by concentrated nitric acid to form a corresponding acid, which can react with phenols and aryl amines to produce new bicyclophosphates (Li Yu-gui et al., 1988). Additionally, this compound is involved in reactions like methanolysis, which have been studied using spectroscopy to understand reaction mechanisms and product formations (J. Kim et al., 1994).

Electron Impact Fragmentation Studies

The compound has been the subject of studies investigating the fragmentation reactions under electron impact. Such studies provide insights into reaction mechanisms, including molecular ion rearrangements (H. Kenttämaa, 1983).

Synthesis and Physical Properties

Researchers have synthesized various derivatives of this compound, exploring their molecular structures and physical properties like density and thermal decomposition (Ye Ling et al., 1999). These insights are crucial for understanding the compound's potential applications in different fields.

Complex Formation in Coordination Chemistry

In coordination chemistry, this compound has been used to form complexes with metals such as rhodium. Studies have shown that it can undergo complete transligation with metal compounds, leading to interesting chemical behaviors and properties (A. T. Teleshev et al., 1998).

Biological Activity Studies

The compound has been incorporated in the synthesis of novel derivatives that exhibit herbicidal and fungicidal activities, indicating its potential utility in agricultural applications (Xijun Sheng et al., 2017).

Flame Retardancy Research

It has also been studied for its potential as a flame retardant. Some derivatives have been found to undergo intumescent decomposition, which is a desirable property for materials used in fire retardancy applications (D. W. Allen et al., 1994).

properties

IUPAC Name

(1-oxo-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octan-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9O5P/c6-1-5-2-8-11(7,9-3-5)10-4-5/h6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YASRHLDAFCMIPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(COP(=O)(O1)OC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20201057
Record name Pentaerythritol, cyclic phosphate (1:1) (8CI)
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Molecular Weight

180.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Hydroxymethyl)-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide

CAS RN

5301-78-0
Record name 1-Oxo-4-hydroxymethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6,7-Trioxa-1-phosphabicyclo(2.2.2)octane-4-methanol, 1-oxide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentaerythritol, cyclic phosphate (1:1) (8CI)
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Record name 2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane-4-methanol, 1-oxide
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Synthesis routes and methods I

Procedure details

A process for the production of pentaerythritol phosphate alcohol (PEPA) comprising reacting in the liquid phase phosphorus oxychloride (POCl3) with pentaerythritol (PE) at a reaction temperature of at least about 100° C. in the presence of a solvent which is an alkane substituted with at least one halogen atom and having an atmospheric boiling point of about 40 to about 150° C., the reaction pressure being sufficiently high to maintain the solvent in the liquid phase, the reaction resulting in the production of PEPA and HCl by-product.
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alkane
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Synthesis routes and methods II

Procedure details

A process for the production of pentaerythritol phosphate alcohol (PEPA) comprising reacting in the liquid phase phosphorus oxychloride (POCl3) with pentaerythritol (PE) at a molar ratio of no more than about 1.20 mole of POCl3 per mole of PE and at a reaction temperature of at least about 100° C. in the presence of a solvent which is an alkane substituted with at least one halogen atom and having an atmospheric boiling point of 40 to about 150° C., the reaction pressure being sufficiently high to maintain the solvent in the liquid phase, the reaction resulting in the production of PEPA and HCl by-product.
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alkane
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Synthesis routes and methods III

Procedure details

In a 250 mL four-necked reaction flask fitted with a mechanical stirrer, pot thermometer, addition funnel, and condenser with gas outlet were placed 42.5 g (0.313 mole) of pentaerythritol and 150 mL of PHOSFLEX 41P brand of isopropylated triphenyl phosphate under nitrogen. The mixture was stirred and heated at 95° C. as 49.2 g (0.321 mole) of phosphorus oxychloride was added dropwise over five hours. The resulting white slurry was heated to 100° C. with a nitrogen gas sparge for eight hours to remove HCl. The mixture was cooled to 50° C. and filtered. The solid was washed three times with 40 mL of hexane and dried at 100° C./2 mm Hg for sixteen hours to give 42.3 g (71.2% yield) of crude pentaerythritol phosphate alcohol (2,6,7-trioxa- 1-phosphabicyclo [2.2.2]octane-4-methanol-1-oxide). The product had a 31P NMR resonance at -6.0 ppm in d6 -DMSO.
Quantity
42.5 g
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[Compound]
Name
isopropylated triphenyl phosphate
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49.2 g
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PHOSFLEX 41P
Quantity
150 mL
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Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Hydroxymethyl)-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide
Reactant of Route 2
4-(Hydroxymethyl)-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide
Reactant of Route 3
4-(Hydroxymethyl)-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide
Reactant of Route 4
4-(Hydroxymethyl)-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide
Reactant of Route 5
4-(Hydroxymethyl)-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide
Reactant of Route 6
4-(Hydroxymethyl)-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide

Citations

For This Compound
7
Citations
CSR Gangireddy, X Wang, Y Kan, L Song… - Polymer …, 2019 - Wiley Online Library
A novel and highly effective flame retardant (FR), DOPO‐TPMP oligomer, was synthesized by a simple condensation of 4‐(hydroxymethyl)‐2,6,7‐trioxa‐1‐phosphabicyclo[2.2.2]octane‐…
Number of citations: 20 onlinelibrary.wiley.com
XF Hou, JL Yan - Acta Crystallographica Section E: Structure Reports …, 2012 - scripts.iucr.org
In the title compound, C12H15O7PS, the P atom has a distorted tetrahedral environment. The P—O—C—C torsion angles deviate significantly from zero [average = 12.0 (3)], indicating …
Number of citations: 8 scripts.iucr.org
CF Sun, M Gao - Applied Mechanics and Materials, 2014 - Trans Tech Publ
The cheaper phosphoric acid was uesd to replace the phosphorus oxychloride, starch was used to replace pentaerythritol and water as solvent to synthesize a new low-cost …
Number of citations: 4 www.scientific.net
M Jiang, BW Liu, FM He, Q Zhang, A Wang… - Chemical Engineering …, 2023 - Elsevier
Although conventional chemical copolymerization method has shown favorable results in improving certain performance of polymers, simultaneous improvement of overall properties is …
Number of citations: 11 www.sciencedirect.com
BK Kandola, F Magnoni… - Journal of Vinyl and …, 2022 - Wiley Online Library
Owing to their high versatility from chemical and processing perspectives and hence their capability of being tailored for required properties, epoxy resins are used in a wide range of …
ECM Anderton - 1990 - search.proquest.com
This thesis describes studies of the relationship between the molecular structure of a range of organophosphorus-based polymer additives and their ability to confer intumescent flame …
Number of citations: 5 search.proquest.com
HW He, H Peng, XS Tan, HW He, H Peng… - Environmentally Friendly …, 2014 - Springer
The synthesis, Structural Characterization structural characterization, and biological activity Biological activity of various alkylphosphonates alkylphosphonate are presented in Chaps. 2…
Number of citations: 0 link.springer.com

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